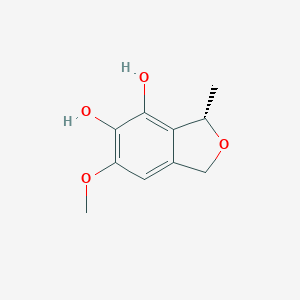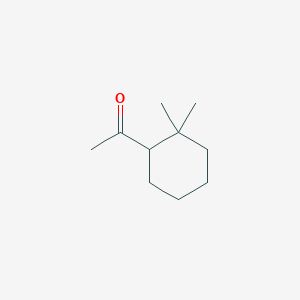
1-(2,2-Dimethylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclohexyl)ethanone, also known as DMCE, is a cyclic ketone that is commonly used in organic synthesis. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and fragrances. In recent years, DMCE has gained significant attention due to its unique chemical properties and potential applications in scientific research.
Wirkmechanismus
1-(2,2-Dimethylcyclohexyl)ethanone acts as a nucleophile in many chemical reactions due to the presence of the carbonyl group. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. 1-(2,2-Dimethylcyclohexyl)ethanone can also undergo nucleophilic substitution reactions with alkyl halides and sulfonates.
Biochemische Und Physiologische Effekte
1-(2,2-Dimethylcyclohexyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and anti-nociceptive properties in animal models. 1-(2,2-Dimethylcyclohexyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Dimethylcyclohexyl)ethanone is a versatile compound that can be easily synthesized and used in various chemical reactions. It is a stable compound that can be stored for long periods of time without decomposition. However, 1-(2,2-Dimethylcyclohexyl)ethanone is a toxic compound that should be handled with care. It is also a relatively expensive compound, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research. One area of interest is the development of new chiral ligands for asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone can also be used in the synthesis of new pharmaceuticals and agrochemicals. Another potential application is the use of 1-(2,2-Dimethylcyclohexyl)ethanone in the development of new materials, such as polymers and surfactants. Further research is needed to fully explore the potential applications of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research.
Synthesemethoden
1-(2,2-Dimethylcyclohexyl)ethanone can be synthesized through various methods, including the oxidation of 2,2-dimethylcyclohexanol with chromic acid or potassium permanganate, or the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide. The most commonly used method is the Friedel-Crafts acylation of 2,2-dimethylcyclohexane with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclohexyl)ethanone has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, which are important in asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone has also been used in the synthesis of natural products, such as (+)-syringaresinol and (+)-licarin A. In addition, 1-(2,2-Dimethylcyclohexyl)ethanone has been used in the synthesis of pharmaceuticals, including the anti-cancer drug, vinblastine.
Eigenschaften
CAS-Nummer |
17983-26-5 |
|---|---|
Produktname |
1-(2,2-Dimethylcyclohexyl)ethanone |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8(11)9-6-4-5-7-10(9,2)3/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
VXHOFFZAGUMFCK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1(C)C |
Kanonische SMILES |
CC(=O)C1CCCCC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
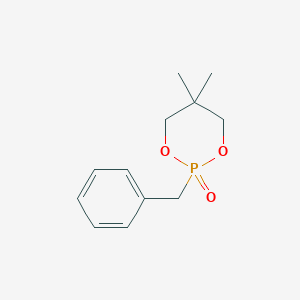
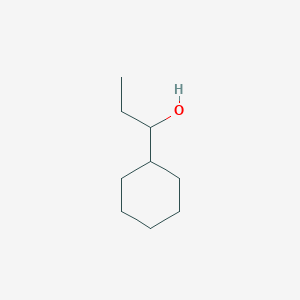
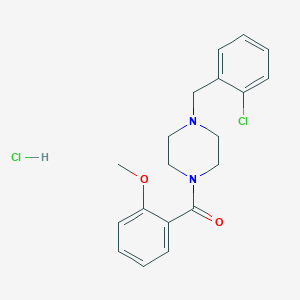
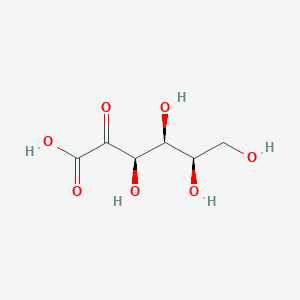
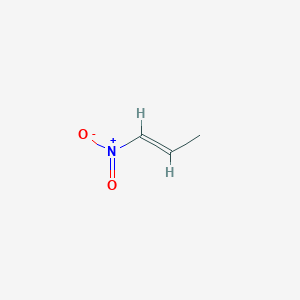
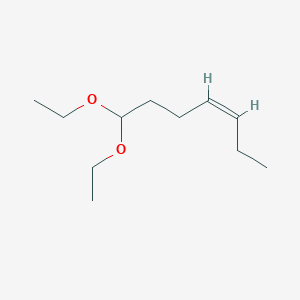
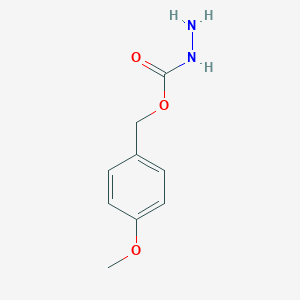
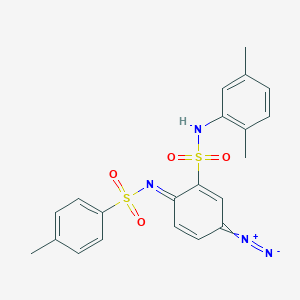
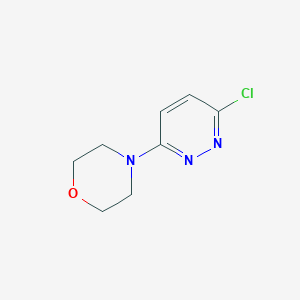
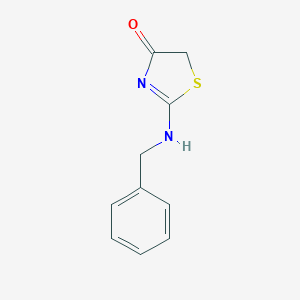
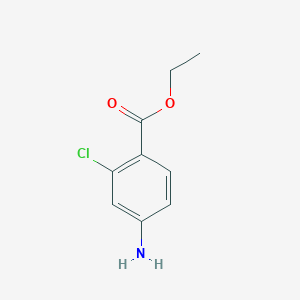
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
